ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Overview
Description
Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a thioxoimidazolidinone core, and an oxopyrrolidinylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a benzyl-substituted imidazolidinone with a thioamide under specific conditions to introduce the thioxo group.
Introduction of the Oxopyrrolidinylbenzyl Moiety: This step involves the reaction of the intermediate with an oxopyrrolidinylbenzyl derivative, typically under basic conditions.
Esterification: The final step involves the esterification of the intermediate with ethyl benzoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound shares a similar benzyl and oxo group but differs in the core structure.
Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate: This compound has a similar oxo-pyrrolidine structure but lacks the thioxoimidazolidinone core.
The uniqueness of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[1-benzyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O5S/c1-2-41-31(40)24-12-14-25(15-13-24)33-28(37)19-27-30(39)36(21-22-7-4-3-5-8-22)32(42)35(27)20-23-10-16-26(17-11-23)34-18-6-9-29(34)38/h3-5,7-8,10-17,27H,2,6,9,18-21H2,1H3,(H,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMPNXLHQZHNLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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